molecular formula C9H15N3 B8299147 2,3-Diamino-5-(2-methylpropyl)pyridine CAS No. 608880-89-3

2,3-Diamino-5-(2-methylpropyl)pyridine

Cat. No.: B8299147
CAS No.: 608880-89-3
M. Wt: 165.24 g/mol
InChI Key: LVBHXJNEVPISMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diamino-5-(2-methylpropyl)pyridine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

608880-89-3

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-(2-methylpropyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H15N3/c1-6(2)3-7-4-8(10)9(11)12-5-7/h4-6H,3,10H2,1-2H3,(H2,11,12)

InChI Key

LVBHXJNEVPISMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(N=C1)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similarly to Example 1, 0.37 g of 3-(4-methoxypyridin-2-yl)propionic acid (starting material A1), 0.49 g of 2,3-diamino-5-(2-methylpropyl)pyridine (starting material D1) and 5 g of PPA (5 hours at 140° C. and chromatography using dichloromethane/methanol 30:1) give 0.151 g of the title compound of m.p. 111–113° C. The mass spectrum shows the molecular peak MH+ at 311.3 Da.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.46 g of 2-amino-3-nitro-5-(2-methylpropyl)pyridine (starting material D2) dissolved in 20 ml of methanol are hydrogenated over 0.05 g of 10% strength Pd/C until no starting material is detectable by TLC. After filtration, the solvent is evaporated and the residue is chromatographed over silica gel (dichloromethane/methanol 25:1). Concentration of the pure fractions and drying in vacuo gives 0.34 g of the title compound as an oil. The mass spectrum shows the molecular peak MH+ at 166.2 Da.
Name
2-amino-3-nitro-5-(2-methylpropyl)pyridine
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
material D2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.